Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-2-28-12-14-29(15-13-28)23-22(26-20-10-6-7-11-21(20)27-23)19(16-25)24(30)31-17-18-8-4-3-5-9-18/h3-11,19H,2,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKVIVVNIWEHQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical formula is , and it features a quinoxaline core, which is known for its diverse biological activities. The presence of the cyano group and the piperazine moiety contributes to its pharmacological profile.
Research indicates that compounds containing quinoxaline derivatives often exert their effects through multiple mechanisms, including:
- Inhibition of Kinases : Many quinoxaline derivatives are known to inhibit various kinases involved in cancer progression. For instance, some studies have shown that related compounds can inhibit RET kinase activity, which is crucial in certain cancers .
- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through pathways involving the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Anticancer Activity
A study evaluating the anticancer potential of quinoxaline derivatives reported significant growth inhibition in various cancer cell lines. The mean GI50 values for some related compounds were as low as 0.42 µM, indicating potent activity . While specific data for this compound is limited, its structural similarities suggest comparable efficacy.
Selectivity and Toxicity
The selectivity of this compound against cancer cells versus normal cells is crucial for therapeutic applications. In vitro studies on related compounds show varied selectivity profiles, with some achieving higher IC50 values against normal fibroblasts compared to cancer cell lines . This selectivity is essential for minimizing side effects in clinical settings.
Case Studies and Research Findings
- Case Study on Quinoxaline Derivatives :
- Patent Findings :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate?
- Methodological Answer :
- Step 1 : Use nucleophilic substitution to introduce the 4-ethylpiperazine group to the quinoxaline core. This step typically requires anhydrous conditions and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
- Step 2 : Perform a Knoevenagel condensation to attach the cyanoacetate moiety. Catalyze the reaction with ammonium acetate in ethanol under reflux (6–8 hours) .
- Step 3 : Purify the crude product via crystallization from ethyl acetate or column chromatography (silica gel, hexane/ethyl acetate gradient). Yield and purity can be improved by slow cooling during crystallization .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H NMR : Confirm the presence of characteristic signals, such as the benzyl ester protons (δ 5.2–5.4 ppm), piperazine methylene (δ 2.4–3.1 ppm), and quinoxaline aromatic protons (δ 7.5–8.5 ppm) .
- HRMS : Validate the molecular ion peak ([M+H]+) with an error margin < 5 ppm. For example, a calculated mass of 433.19 g/mol should match experimental data .
- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 90:10) to assess purity (>95%) .
Q. What are the critical steps in purifying this compound to achieve high yield?
- Methodological Answer :
- Recrystallization : Use ethyl acetate as the solvent due to its moderate polarity, which allows selective solubility of the product vs. byproducts. Slow cooling (1–2°C/min) enhances crystal formation .
- Column Chromatography : Employ a hexane/ethyl acetate (3:1 to 1:1) gradient to separate unreacted starting materials. Monitor fractions via TLC (Rf ≈ 0.3–0.5) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Comparative SAR Analysis : Systematically modify substituents (e.g., replacing the ethyl group on piperazine with methyl or trifluoromethyl) and test against a standardized assay panel (e.g., kinase inhibition or antimicrobial activity). Reference analogs like methyl-substituted piperazine derivatives in similar quinoxaline systems .
- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell line passages) to isolate variables. Use statistical tools (e.g., ANOVA) to quantify variability .
Q. What strategies enhance the pharmacokinetic profile by modifying the piperazine moiety?
- Methodological Answer :
- Substituent Screening : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability. Compare logP values (via HPLC) to assess lipophilicity changes. For example, trifluoromethyl analogs in quinoline-piperazine hybrids showed 2-fold increased half-life .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to cytochrome P450 enzymes, minimizing off-target interactions .
Q. How to design experiments to elucidate the mechanism of action (MOA) of this compound?
- Methodological Answer :
- Target Identification : Perform a kinase inhibition panel (e.g., Eurofins KinaseProfiler™) to identify primary targets. Prioritize kinases with <50 nM IC50 values .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream signaling changes in treated vs. untreated cells. Validate hits via CRISPR knockdown or Western blot .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
